Ethyl cyclohex-1-en-1-ylcarbamate
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Overview
Description
Ethyl cyclohex-1-en-1-ylcarbamate is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an ethyl carbamate group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyclohex-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclohex-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Ethyl cyclohex-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl cyclohex-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Ethyl cyclohex-1-en-1-ylcarbamate can be compared with other similar compounds, such as:
Cyclohexenone: A related compound with a ketone group instead of a carbamate.
Cyclohexylamine: Features an amine group attached to the cyclohexane ring.
Ethyl carbamate: Lacks the cyclohexene ring but contains the ethyl carbamate group.
The uniqueness of this compound lies in its combination of the cyclohexene ring and the ethyl carbamate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75732-13-7 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl N-(cyclohexen-1-yl)carbamate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3,(H,10,11) |
InChI Key |
PBFHAHNEVSFUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CCCCC1 |
Origin of Product |
United States |
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